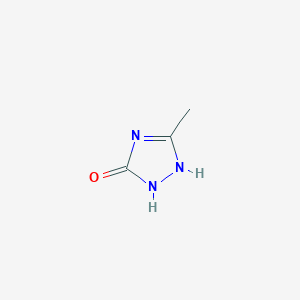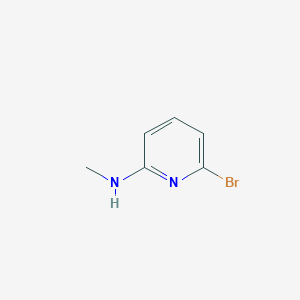
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 43028-57-5. It has a molecular weight of 304.37 and its IUPAC name is ethyl 2-amino-5-(anilinocarbonyl)-4-methyl-3-thiophenecarboxylate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 304.37 .Scientific Research Applications
Synthesis of Novel Dyes : Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate was used in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibited solvatochromic behavior and their tautomeric structures were evaluated in various solvents (Karcı & Karcı, 2012).
Anticancer Research : This compound has been investigated as a potential anticancer agent. For example, related thiophene and benzothiophene derivatives demonstrated significant anti-proliferative activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antimicrobial Activities : Various derivatives of Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate exhibited antibacterial and antifungal activities. These findings are significant for the development of new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Tumor Cell Selectivity : Some derivatives of this compound showed pronounced anti-proliferative activity and tumor cell selectivity, particularly against T-lymphoma and other specific cancer cell types (Thomas et al., 2017).
Synthesis of Heterocyclic Compounds : Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has been used as a starting material for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry (Abaee & Cheraghi, 2013).
Dyeing Polyester Fibres : Derivatives of this compound were used in synthesizing monoazo disperse dyes for dyeing polyester fibers, demonstrating their potential in textile applications (Iyun et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for this compound are not available in the retrieved data, thiophene derivatives are of significant interest in pharmaceutical research due to their varied biological and clinical applications . They are often used as building blocks in the synthesis of complex organic molecules, and ongoing research is likely to continue exploring their potential uses.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Some thiophene derivatives have been found to exhibit antimicrobial and anticancer activities .
properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPRGVPYOPPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351344 | |
| Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
43028-57-5 | |
| Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)



